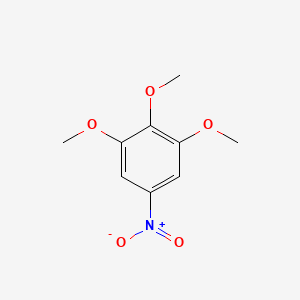

1,2,3-Trimethoxy-5-nitrobenzene

説明

Contextual Significance of Nitroaromatic Compounds in Modern Chemistry

Nitroaromatic compounds, characterized by the presence of at least one nitro group (—NO2) attached to an aromatic ring, represent a cornerstone of modern industrial and synthetic chemistry. nih.gov These compounds are primarily synthesized through nitration, a fundamental chemical process involving the reaction of aromatic substrates with a mixture of nitric and sulfuric acids. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the aromatic scaffold, making these compounds versatile intermediates in organic synthesis. mdpi.comwikipedia.org This property reduces the electron density of the aromatic ring, facilitating reactions with nucleophiles. mdpi.com

The diverse applications of nitroaromatic compounds stem from their unique chemical behaviors. mdpi.com They are integral to the synthesis of a wide array of products, including dyes, polymers, and pesticides. nih.gov Furthermore, the nitro group is a well-known explosophore, a functional group that imparts explosive properties to a compound. wikipedia.orgsurendranatheveningcollege.com This has led to the extensive use of certain nitroaromatic compounds in the formulation of high-energy materials. nih.gov The ability of the nitro group to be readily reduced to an amino group (—NH2) makes nitroaromatics crucial precursors for the synthesis of aromatic amines, which are themselves valuable in various chemical industries. wikipedia.org

Interdisciplinary Research Landscape of 1,2,3-Trimethoxy-5-nitrobenzene

This compound (CAS No: 6307-90-0) is a specific nitroaromatic compound that has garnered attention across multiple scientific disciplines due to its unique molecular architecture. sigmaaldrich.com Its structure, featuring three methoxy (B1213986) groups (—OCH3) and a nitro group on a benzene (B151609) ring, creates a distinct electronic environment that influences its reactivity and potential applications.

In the field of medicinal chemistry , derivatives of nitrobenzene (B124822) are investigated for their potential biological activities. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group results in a polarized aromatic system that can interact with biological molecules. Research in this area often explores how such compounds influence cellular signaling pathways and metabolic processes.

In synthetic organic chemistry , this compound serves as a valuable intermediate. rsc.org Its specific substitution pattern allows for regioselective chemical transformations, making it a useful building block for constructing more complex molecules. The interplay between the activating methoxy groups and the deactivating nitro group provides a platform for studying the principles of electrophilic and nucleophilic aromatic substitution.

The compound and its structural analogs are also relevant in materials science . The electronic properties conferred by the nitro and methoxy groups can be harnessed to develop new functional materials, such as dyes and materials with specific optical or electronic characteristics. mdpi.com

Foundational Methodologies Employed in its Investigation

The study of this compound and related compounds relies on a combination of established and advanced analytical and synthetic techniques.

Synthesis and Purification: A primary method for synthesizing this compound involves the nitration of a 1,2,3-trimethoxybenzene (B147658) precursor. A documented approach utilizes concentrated nitric acid in an acetic acid solvent at controlled temperatures. Following the reaction, the product is typically precipitated in ice water and purified through recrystallization from a solvent like methanol (B129727) to achieve high purity.

Structural and Purity Analysis: Several analytical methods are crucial for characterizing the synthesized compound and confirming its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR, is essential for confirming the substitution pattern on the aromatic ring and ensuring the absence of isomeric by-products.

Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern of the compound, further confirming its identity. nist.gov

Computational Chemistry: Computational methods are increasingly used to predict the properties and reactivity of molecules like this compound. Techniques such as Density Functional Theory (DFT) can be used to calculate its electronic structure, molecular orbitals, and predict its spectroscopic characteristics. Predicted properties like the partition coefficient (XlogP) and collision cross-section can also be computationally derived. nih.govuni.lunih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₅ | |

| Molecular Weight | 213.19 g/mol | |

| CAS Number | 6307-90-0 | sigmaaldrich.com |

| Appearance | Yellow to orange crystalline powder | thermofisher.com |

| Melting Point | 149-155 °C | thermofisher.com |

| Predicted XlogP | 1.3 - 1.7 | uni.lunih.gov |

| Monoisotopic Mass | 213.06372 Da | uni.lu |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,3-trimethoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXMMBPRQGKMSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285951 | |

| Record name | 1,2,3-Trimethoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6307-90-0 | |

| Record name | NSC43302 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Trimethoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,2,3-trimethoxy-5-nitro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodological Advancements for 1,2,3 Trimethoxy 5 Nitrobenzene

Nitration Strategies from Precursor Compounds

The primary route to 1,2,3-Trimethoxy-5-nitrobenzene involves the electrophilic aromatic substitution of its precursor, 1,2,3-Trimethoxybenzene (B147658). The three electron-donating methoxy (B1213986) groups on the benzene (B151609) ring activate it towards electrophilic attack, making nitration a feasible and widely studied transformation.

Optimized Reaction Conditions for 1,2,3-Trimethoxybenzene Nitration

The successful nitration of 1,2,3-Trimethoxybenzene to yield the desired 5-nitro derivative hinges on carefully controlled reaction conditions. The presence of multiple activating groups can lead to undesired side reactions, such as the formation of di- or tri-nitrated products, or even oxidation and coupling reactions. researchgate.netresearchgate.net

The choice and concentration of the nitrating agent, along with the solvent system, are critical parameters in the nitration of 1,2,3-Trimethoxybenzene. A common method for aromatic nitration is the use of a mixture of concentrated nitric acid and sulfuric acid. stmarys-ca.edumasterorganicchemistry.com Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the key electrophile in the reaction. masterorganicchemistry.comchemguide.co.ukyoutube.comyoutube.com The concentration of sulfuric acid can significantly impact the reaction rate and yield; for instance, using 94-98% sulfuric acid with an inorganic nitrate (B79036) salt has been shown to be effective for nitrating similar activated systems. researchgate.net

Alternative nitrating agents like dinitrogen pentoxide (N₂O₅) in organic solvents have also been explored. researchgate.netresearchgate.net While this method can produce the desired trinitro derivative in some cases, it often leads to modest yields and is complicated by side reactions. researchgate.netresearchgate.net The solvent system plays a crucial role in modulating the reactivity of the nitrating agent and the solubility of the reactants.

Table 1: Effect of Nitrating Agent and Solvent on 1,2,3-Trimethoxybenzene Nitration

| Nitrating Agent | Solvent | Observations |

| HNO₃ / H₂SO₄ | Not specified | Standard method for aromatic nitration. stmarys-ca.edumasterorganicchemistry.com |

| N₂O₅ | Organic Solvents | Modest yields, potential for oxidation and coupling side reactions. researchgate.netresearchgate.net |

Catalytic Enhancements in Aromatic Nitration Reactions

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of aromatic nitration. The primary function of the catalyst is to generate a more potent electrophile, thereby accelerating the rate-determining step of the reaction.

The mechanism of electrophilic aromatic nitration can involve electron-transfer (ET) processes. nih.gov Computational studies on electrophilic aromatic nitrosation and nitration have provided evidence for the involvement of ET. nih.gov In the case of NO⁺ catalysis, the reaction is consistent with an electron-transfer mechanism. The process can be conceptualized as an initial transfer of an electron from the electron-rich aromatic ring to the electrophilic species, forming a radical cation intermediate. This is then followed by the combination of the radicals and subsequent loss of a proton to restore aromaticity. For instance, the reaction of benzene with NO⁺ has been shown to fall within the Marcus inverted region for electron transfer. nih.gov

Advanced Purification and Isolation Techniques

Methodologies for Recrystallization and Yield Optimization

Recrystallization is a fundamental technique for purifying crude this compound. The choice of solvent is paramount for effective purification, with methanol (B129727) being a commonly used solvent for this compound. The process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.

Key to optimizing the yield during recrystallization is the careful control of temperature and cooling rates. A slow cooling process generally results in the formation of larger, purer crystals. The final yield of the purified nitro compound can be around 66% through this method.

Table 1: Key Parameters for Recrystallization of this compound

| Parameter | Condition | Rationale |

| Solvent | Methanol | Provides good solubility at high temperatures and poor solubility at low temperatures for the target compound. |

| Temperature | 40°C for reaction, followed by cooling | The initial reaction temperature is controlled to prevent over-nitration, and subsequent cooling is necessary for crystallization. |

| Reaction Time | 120 minutes post-addition | Allows for the completion of the nitration reaction before purification. |

| Stoichiometry | Controlled | Prevents the formation of excess byproducts that would complicate purification. |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the fine purification and rigorous purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a primary method for quantifying the purity of the final product by separating it from any remaining impurities. Reverse-phase HPLC methods, often using columns like Newcrom R1 with a mobile phase of acetonitrile (B52724) and water with an acid modifier, are effective for separating aromatic compounds. sielc.com

For preparative separations, flash chromatography using silica (B1680970) gel is a common and efficient method. The choice of eluent, typically a mixture of solvents like ethyl acetate (B1210297) and hexanes, is optimized to achieve the best separation between the desired product and any byproducts.

Purity assessment is not solely reliant on chromatography. Spectroscopic methods, particularly ¹H NMR (Proton Nuclear Magnetic Resonance), are used in conjunction with HPLC to confirm the chemical structure and the absence of isomeric impurities or other byproducts.

Table 2: Chromatographic and Spectroscopic Purity Assessment

| Technique | Purpose | Typical Conditions/Observables |

| HPLC | Quantification of purity | Reverse-phase column, acetonitrile/water mobile phase. sielc.com |

| Flash Chromatography | Preparative separation | Silica gel stationary phase, ethyl acetate/hexanes eluent. |

| ¹H NMR | Structural confirmation and byproduct detection | Confirms the specific substitution pattern of the aromatic ring. |

Comparative Analysis of Synthetic Efficiencies and Scalability

The efficiency and scalability of synthetic routes for producing nitroaromatic compounds are critical considerations for both laboratory-scale research and industrial-scale production. The traditional batch synthesis of compounds like this compound is being challenged by modern continuous-flow technologies.

A comparative analysis of a traditional batch process with a continuous microreactor process for a similar compound, 1,3,5-trimethyl-2-nitrobenzene, highlights the significant advancements in synthetic efficiency. researchgate.net The traditional batch reaction often requires long reaction times (e.g., 4 hours) and large quantities of reagents like sulfuric acid. researchgate.net In contrast, a continuous process in a microreactor can achieve a conversion rate of over 99% and a yield of 95% with a residence time of only 60 seconds. researchgate.net This represents a dramatic reduction in reaction time and a 7.6-fold decrease in the amount of sulfuric acid used. researchgate.net

The enhanced mixing and superior heat transfer in microreactors contribute to better control over the reaction, leading to higher purity (97%) and a more stable process. researchgate.net The spatial and temporal yield in the microreactor system can reach up to 1.88 kg/h , demonstrating its suitability for kilogram-scale production. researchgate.net These advancements in continuous-flow chemistry offer a safer, more efficient, and scalable alternative to traditional batch methods for the synthesis of nitroaromatic compounds. dntb.gov.ua

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Traditional Batch Reactor | Continuous Microreactor |

| Reaction Time | ~4 hours | 60 seconds |

| Yield | Variable | >95% |

| Purity | Variable | ~97% |

| Reagent Usage | High (e.g., large excess of acid) | Significantly reduced (7.6 times less sulfuric acid) |

| Scalability | Limited by reactor size and safety | Easily scalable for kilogram-level production |

| Safety | Poor heat transfer, risk of runaway reactions | Enhanced safety due to superior heat and mass transfer |

Elucidation of Reaction Mechanisms and Chemical Reactivity of 1,2,3 Trimethoxy 5 Nitrobenzene

Elucidation of Reaction Mechanisms and Chemical Reactivity

The unique substitution pattern of 1,2,3-trimethoxy-5-nitrobenzene, with both activating and deactivating groups, creates a polarized aromatic system that can undergo a variety of chemical transformations.

Electrophilic Substitution Dynamics: Kinetic Studies of Aromatic Nitration

The nitration of methoxybenzene derivatives has been a cornerstone in understanding electrophilic aromatic substitution mechanisms. The presence of electron-donating methoxy (B1213986) groups activates the benzene (B151609) ring, making nitration feasible even under mild conditions.

Kinetic studies on the nitration of related aromatic ethers have provided a framework for understanding the reaction of this compound. For instance, the nitration of nitrobenzene (B124822) in concentrated sulfuric acid generally follows second-order kinetics. researchgate.net However, the reaction involving this compound with nitric acid can be catalyzed by the nitrosonium ion (NO+). rsc.org Under these conditions, the reaction proceeds even when reactions with either nitric acid or nitrous acid alone are extremely slow. rsc.org This catalytic pathway exhibits a limiting kinetic form that is zeroth-order in nitric acid, which is consistent with an electron-transfer mechanism. rsc.org

This suggests a complex reaction landscape where the rate-determining step can shift depending on the specific reaction conditions. The initial formation of the nitronium ion (NO2+) is a critical step, which then attacks the electron-rich aromatic ring at positions dictated by the directing effects of the methoxy and nitro substituents.

Regioselectivity in Substitution Reactions

The directing effects of the substituents on the this compound ring are crucial in determining the outcome of electrophilic substitution reactions. Methoxy groups are strong activating groups and are ortho, para-directors, while the nitro group is a strong deactivating group and a meta-director. libretexts.orgyoutube.com

In the case of this compound, the positions ortho and para to the methoxy groups are C4, C6, and C2 (relative to the C1 methoxy group). The positions meta to the nitro group are C1 and C3. The powerful activating and directing influence of the three methoxy groups generally overrides the deactivating, meta-directing effect of the nitro group. Therefore, further electrophilic substitution, such as nitration, is expected to occur at the positions activated by the methoxy groups, specifically the C4 and C6 positions, which are ortho and para to the C1 and C3 methoxy groups and not sterically hindered by the existing nitro group.

For instance, the nitration of 1,2,3-trimethoxybenzene (B147658) yields this compound, indicating that substitution occurs at a position activated by all three methoxy groups. Further nitration to produce 1,2,3-trimethoxy-4,5,6-trinitrobenzene has also been reported, demonstrating that the remaining open positions on the ring can be substituted under forcing conditions. nih.gov

Reductive electrophilic substitution has also been explored, where the methoxy group at the 2-position of 1,2,3-trimethoxybenzene can be regioselectively removed and replaced by various electrophiles. mdma.chdocumentsdelivered.com This highlights the nuanced reactivity of the substituted benzene ring, where specific conditions can lead to substitution patterns that might not be predicted by simple directing group rules alone.

Reduction Chemistry of the Nitro Functionality

The nitro group of this compound is readily reduced to an amino group, providing a pathway to a variety of other functionalized aromatic compounds.

Formation of Amino Derivatives and Subsequent Transformations

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, often leading to the formation of valuable aniline (B41778) derivatives. chemistryviews.org The reduction of this compound yields 3,4,5-trimethoxyaniline (B125895). This transformation can be achieved using various reducing agents. A common laboratory method involves the use of tin(II) chloride dihydrate in ethyl acetate (B1210297). Other metal-based systems, such as Fe-doped MoS2, have also been shown to be effective for nitrobenzene reduction. chemrxiv.org Additionally, metal-free reduction methods using reagents like bis(pinacolato)diboron (B136004) (B2pin2) have been developed for the chemoselective reduction of nitroarenes. doi.org

The resulting 3,4,5-trimethoxyaniline is a versatile intermediate. For example, it can undergo acetylation to form corresponding amides. One specific application involves the acetylation of a related aminophenol using acetic anhydride. chemrxiv.org These amino derivatives are important precursors for the synthesis of more complex molecules, including pharmaceuticals. chemistryviews.org

Table 1: Selected Reagents for the Reduction of Nitroarenes

| Reducing Agent System | Solvent | Conditions | Product Type | Reference |

| Tin(II) chloride dihydrate | Ethyl Acetate | 65-70 °C | Aromatic Amine | |

| B2pin2 / NaOH | MeOH/H2O | 50 °C | Aromatic Amine | doi.org |

| Pd/C / H2 | Water with surfactant | Atmospheric Pressure | Aromatic Amine | chemistryviews.org |

| Fe-doped MoS2 / Na2S | Water or aq. Ethanol | Varies | Aromatic Amine | chemrxiv.org |

Generation and Reactivity of Transient Intermediates

The reduction of a nitro group to an amine is a six-electron process that proceeds through several transient intermediates. chemrxiv.org The typical pathway involves the initial two-electron reduction to a nitroso species (Ar-N=O), followed by a further two-electron reduction to a hydroxylamine (B1172632) (Ar-NHOH), which is then finally reduced to the amine (Ar-NH2). nih.gov

The reduction of the nitroso intermediate to the hydroxylamine is often much faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect. nih.gov However, under certain conditions, these intermediates can be observed or trapped. For instance, in studies of nitrobenzene hydrogenation on gold catalysts, both nitrosobenzene (B162901) and hydroxylamine have been identified as reaction intermediates. researchgate.net The formation of these transient species is significant as they can sometimes lead to side products through condensation reactions, forming azoxy or azo compounds. chemrxiv.org The specific reaction pathway, whether direct or through condensation, can be influenced by the catalyst and reaction conditions. chemrxiv.org

Table 2: Intermediates in Nitroarene Reduction

| Intermediate | Chemical Formula | Key Characteristics | Reference |

| Nitrosoarene | Ar-N=O | Often a short-lived intermediate. | nih.govresearchgate.net |

| Hydroxylamine | Ar-NHOH | Can be isolated under certain conditions. Prone to further reduction or rearrangement. | nih.govresearchgate.net |

Catalytic Reactivity and Substrate Specificity

This compound and related nitroarenes can serve as substrates in various catalytic reactions. The efficiency and selectivity of these reactions are highly dependent on the catalyst and reaction conditions.

In the context of hydrogenation, catalysts like palladium on carbon (Pd/C) are highly effective for the reduction of the nitro group. chemistryviews.org Gold catalysts supported on metal oxides such as TiO2 and SiO2 have also been investigated for nitrobenzene hydrogenation, with their activity being linked to the metal particle size and the nature of the support. researchgate.net

The substrate itself, with its specific electronic and steric properties, influences the catalytic process. For instance, in N-heterocyclic carbene (NHC)-catalyzed reactions, the reduction potential of the nitroarene oxidant plays a critical role. It has been shown that nitrobenzene derivatives with reduction potentials greater than -0.49 V are required to oxidize the Breslow intermediate, which is a key step in certain NHC-catalyzed transformations. nih.gov This highlights the substrate specificity of the catalyst system and the importance of the electronic properties of the nitroarene.

Furthermore, the development of highly chemoselective catalysts allows for the reduction of the nitro group in the presence of other reducible functional groups, such as halogens, nitriles, or ketones. chemistryviews.orgdoi.org This substrate specificity is crucial for the synthesis of complex molecules where multiple functional groups are present.

Reactivity Profiling in Diverse Chemical Environments

The chemical behavior of this compound is dictated by the interplay of its electron-donating methoxy groups and the electron-withdrawing nitro group attached to the benzene ring. This substitution pattern creates a unique electronic environment that influences its reactivity towards various reagents and reaction conditions.

The three methoxy groups activate the aromatic ring towards electrophilic substitution, while the nitro group deactivates it and directs incoming electrophiles to the meta position relative to itself. scienceinfo.com However, the cumulative electron-donating effect of the three methoxy groups can still facilitate reactions that might be slower in less substituted nitroaromatics. The presence of both activating and deactivating groups allows for a range of chemical transformations, making it a versatile intermediate in organic synthesis.

Reactivity with Acids:

In the presence of a strong acid catalyst, this compound can undergo reactions such as nitration. For instance, reaction with nitric acid, catalyzed by a suitable activating agent like NO+, can introduce an additional nitro group onto the aromatic ring. The reaction proceeds via an electron-transfer mechanism.

Reactivity with Bases:

The reactivity of this compound with bases is less extensively documented in readily available literature. However, strong bases could potentially interact with the acidic protons of the methyl groups on the methoxy substituents, although such reactions are generally not favored. The primary reactivity of the nitroaromatic system is typically centered on the aromatic ring or the nitro group itself.

Reactivity with Oxidizing Agents:

Oxidation of the aromatic ring of this compound is challenging due to the presence of the deactivating nitro group. However, the methoxy groups can be susceptible to oxidation under harsh conditions, potentially leading to cleavage of the ether bonds or formation of quinone-like structures. For instance, electrochemical oxidation has been shown to lead to the formation of dimethoxyhydroquinone (DMHQ) and its corresponding dimethoxybenzoquinone (DMBQ). researchgate.net

Reactivity with Reducing Agents:

The most significant and widely utilized reaction of this compound is the reduction of the nitro group. This transformation is a key step in the synthesis of various functionalized aromatic compounds, particularly substituted anilines. A variety of reducing agents can be employed, leading to different reduction products depending on the reaction conditions.

Catalytic hydrogenation is a common and efficient method for the reduction of the nitro group. Using catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts in the presence of hydrogen gas, the nitro group is readily converted to an amino group, yielding 3,4,5-trimethoxyaniline. nih.govnih.gov This reaction is fundamental in the synthesis of gallic acid analogs and other pharmaceutically relevant molecules. nih.gov Another approach involves the use of reducing metals in acidic media, such as tin chloride in ethyl acetate, which also effectively reduces the nitro group to an amine.

The selective reduction of the nitro group in the presence of other functional groups is a valuable synthetic strategy. The resulting aniline derivative serves as a versatile precursor for further chemical modifications, including diazotization and coupling reactions, or acylation to form amides. nih.gov

Interactive Data Table: Reactivity of this compound

| Reaction Type | Reagent(s) | Product(s) | Reaction Conditions | Key Findings | Citation |

| Nitration | Nitric acid, NO+ catalyst | Further nitrated products | Specific conditions where reactions with acid alone are slow | Follows an electron-transfer mechanism. | |

| Electrochemical Oxidation | - | Dimethoxyhydroquinone (DMHQ), Dimethoxybenzoquinone (DMBQ) | Aqueous sulfuric acid solution at a gold oxide electrode | The molecule undergoes irreversible adsorption and oxidation. | researchgate.net |

| Catalytic Hydrogenation | H₂, Pd/C | 3,4,5-Trimethoxyaniline | Hydrogen atmosphere, Celite filtration | High yield (88%) conversion of the nitro group to an amino group. | nih.gov |

| Reduction with Metal | Tin(II) chloride dihydrate | 2,4,5-Trimethoxyphenylamine (from 1,2,4-Trimethoxy-5-nitrobenzene) | Ethyl acetate, 65-70°C | Effective reduction of the nitro group to an amine. |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2,3 Trimethoxy 5 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For 1,2,3-trimethoxy-5-nitrobenzene, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its substitution pattern and analyzing its carbon framework.

Carbon-13 (¹³C) NMR for Aromatic and Aliphatic Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In this compound, the ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the aromatic ring and the methoxy (B1213986) groups.

The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon atom attached to the nitro group (C5) is expected to be strongly deshielded and appear at a high chemical shift, typically in the range of 140-150 ppm. bmrb.io The carbon atoms attached to the methoxy groups (C1, C2, and C3) will also have their chemical shifts influenced by the oxygen atoms. The remaining aromatic carbons (C4 and C6) will have chemical shifts determined by their position relative to the various substituents. The carbon atoms of the three methoxy groups will appear in the aliphatic region of the spectrum, typically between 55 and 65 ppm.

The analysis of the ¹³C NMR spectrum, in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), can differentiate between quaternary carbons (C-NO₂, C-OCH₃), and carbons bonded to hydrogen (CH). This detailed information about the carbon framework provides conclusive evidence for the structure of this compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C-NO₂ (C5) | ~140-150 |

| C-OCH₃ (C1, C2, C3) | ~145-155 |

| Aromatic CH (C4, C6) | ~105-125 |

| Methoxy (OCH₃) | ~55-65 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Key vibrational modes to be observed include:

N-O stretching: The nitro group will show two strong and characteristic stretching vibrations. The asymmetric stretching band typically appears in the region of 1500-1560 cm⁻¹, and the symmetric stretching band appears in the region of 1335-1370 cm⁻¹. researchgate.net The presence of these two strong bands is a clear indication of the nitro group.

C-O stretching: The methoxy groups will exhibit strong C-O stretching vibrations. The aryl-alkyl ether linkage typically shows a strong asymmetric stretching band around 1200-1275 cm⁻¹ and a symmetric stretching band around 1020-1075 cm⁻¹. nist.gov

C-H stretching: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups will be observed in the range of 2850-2960 cm⁻¹.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring will give rise to several bands in the region of 1400-1600 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | 1500-1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1335-1370 |

| Methoxy (-OCH₃) | C-O Asymmetric Stretch | 1200-1275 |

| Methoxy (-OCH₃) | C-O Symmetric Stretch | 1020-1075 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | 2850-2960 |

| Aromatic C=C | Stretch | 1400-1600 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatility and Fragmentation Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netresearchgate.net It is particularly useful for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase in the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion ([M]⁺) and its fragment ions are detected.

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (213.19 g/mol ). The fragmentation pattern provides valuable structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (-NO₂) and other small neutral molecules. youtube.com For this compound, characteristic fragment ions would be expected from the loss of a methyl radical (-CH₃), a methoxy radical (-OCH₃), or the nitro group. The analysis of these fragment ions helps to confirm the molecular structure. docbrown.info

Theoretical and Computational Chemistry Approaches to 1,2,3 Trimethoxy 5 Nitrobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of nitroaromatic compounds. For 1,2,3-Trimethoxy-5-nitrobenzene, DFT calculations offer a robust framework for understanding its fundamental characteristics.

Geometry Optimization and Equilibrium Molecular Structure

The optimized geometry provides a foundational understanding of the molecule's physical and chemical properties. For instance, the planarity of the benzene (B151609) ring and the orientation of the substituent groups are critical factors in determining how the molecule interacts with other molecules and with electromagnetic radiation.

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic behavior of this compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compearson.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. libretexts.org A smaller HOMO-LUMO gap generally implies higher reactivity.

In this compound, the electron-donating methoxy (B1213986) groups tend to raise the energy of the HOMO, while the electron-withdrawing nitro group lowers the energy of the LUMO. This interplay of substituent effects modulates the HOMO-LUMO gap and, consequently, the molecule's reactivity. DFT calculations provide precise values for these orbital energies, allowing for a quantitative analysis of the electronic structure. These calculations have shown that for nitrobenzene (B124822), the HOMO and LUMO energies are approximately -7.07 eV and -0.46 eV, respectively. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for Nitrobenzene

| Molecular Orbital | Energy (eV) |

| HOMO | -7.07 researchgate.net |

| LUMO | -0.46 researchgate.net |

This data is for the parent compound nitrobenzene and serves as a reference for understanding the electronic effects in its derivatives.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MESP surface would show a high electron density around the oxygen atoms of the nitro and methoxy groups, indicating these as potential sites for electrophilic interaction. Conversely, the region around the nitro group's nitrogen atom and the aromatic protons would likely exhibit a positive potential, suggesting susceptibility to nucleophilic attack. uwosh.edu This analysis is crucial for understanding the molecule's intermolecular interactions and its role in chemical reactions.

Predicted Spectroscopic Data and Vibrational Frequencies

DFT calculations can accurately predict various spectroscopic properties of this compound, including its vibrational frequencies (infrared and Raman spectra). By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated. Comparing these predicted spectra with experimental data can help in the assignment of observed spectral bands to specific molecular vibrations.

This predictive capability is invaluable for identifying and characterizing the compound. The calculated frequencies can reveal the characteristic vibrational modes associated with the nitro group (e.g., symmetric and asymmetric stretching) and the methoxy groups (e.g., C-O stretching and CH3 rocking).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities or other properties. nih.gov These models are instrumental in predictive research, allowing for the estimation of a compound's activity without the need for extensive experimental testing.

Correlation of Molecular Descriptors with Biological Outcomes

In the context of this compound, QSAR studies would involve the calculation of various molecular descriptors that quantify different aspects of its structure. These descriptors can be electronic (e.g., HOMO-LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Once calculated, these descriptors can be correlated with experimentally determined biological activities, such as toxicity or therapeutic efficacy, using statistical methods like multiple linear regression. dergipark.org.trdergipark.org.tr For nitroaromatic compounds, QSAR models have been developed to predict their toxicity based on descriptors like hyperpolarizability and conductor-like screening model (COSMO) area. dergipark.org.trdergipark.org.tr Such models can help in understanding which structural features of this compound are most influential in determining its biological effects and can guide the design of new analogues with desired properties. The electrochemical properties of nitroaromatic compounds are also crucial for understanding their biological activity, as the reduction of the nitro group is often a key step. researchgate.netresearchgate.net

Development of Predictive Models for Toxicity and Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models, are essential computational tools for estimating the biological and toxicological effects of chemicals, including nitroaromatic compounds like this compound. These models establish a mathematical correlation between the chemical structure of a compound and its activity, thereby reducing the need for extensive animal testing. mdpi.com

For nitroaromatic compounds, QSAR models have been developed to predict a range of toxic endpoints, including acute toxicity to aquatic organisms like Tetrahymena pyriformis and rodents, as well as mutagenicity. mdpi.comnih.gov These models are built using a variety of molecular descriptors that quantify different aspects of the molecule's structure and properties. Key descriptors often include:

Hydrophobicity: Typically represented by the logarithm of the octanol-water partition coefficient (log K_ow), this descriptor is crucial for modeling a compound's transport to its site of action. nih.govsemanticscholar.org

Electronic Descriptors: Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are vital. E_LUMO, in particular, is often an indicator of a compound's electrophilicity and its potential for nitroreduction, a key step in the metabolic activation of many nitroaromatics. semanticscholar.org

Quantum Chemical Descriptors: These can include various calculated properties like dipole moments, atomic charges, and heat of formation, which help to refine toxicity predictions. researchgate.net

Topological and Constitutional Descriptors: These describe the molecule's size, shape, and atom connectivity, and can include counts of specific functional groups or fragments. semanticscholar.orgnih.gov

Different statistical methods are employed to build the models, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Support Vector Regression (SVR). nih.govresearchgate.netnih.gov For instance, an ensemble model using SVR and MLR was developed to predict the in vivo toxicity (LD50 in rats) for a large dataset of over 200 nitroaromatic compounds, demonstrating high predictive accuracy. nih.gov Another study on toxicity to T. pyriformis utilized a Hierarchical Technology for QSAR (HiT QSAR) approach, dividing compounds based on their presumed mechanisms of action to improve model robustness. nih.gov

While these studies encompass a wide range of nitroaromatics, the principles and descriptors are directly applicable to predicting the activity and toxicity of this compound, placing it within the broader chemical domain of these predictive frameworks.

Interactive Data Table: Predictive Models for Nitroaromatic Compound Toxicity

| Model Type / Method | Target Endpoint / Organism | Key Molecular Descriptors Used | Reference |

| Hierarchical QSAR (PLS, CART) | Growth Inhibition (IGC50) / Tetrahymena pyriformis | Hydrophobicity, Electrostatics, Hydrogen Bonding, Atomic Identity | nih.gov |

| Ensemble Learning (SVR, MLR) | Acute Oral Toxicity (LD50) / Rats | Constitutional Descriptors (e.g., nNO2, nS), Substructural Fragments | nih.gov |

| QSAR (PLS) | Mutagenic Activity (MA) / Salmonella typhimurium (TA98) | Hydrophobicity (log K_ow), E_LUMO | mdpi.comsemanticscholar.org |

| QSAR (MLR, OLS) | Algae Toxicity / Chlorella vulgaris | Constitutional, Topological, Connectivity, and ETA Indices | semanticscholar.org |

| GA-PLS, MLR | Toxicity / Tetrahymena pyriformis | G2, HOMT, G(Cl...Cl), Mor03v, MAXDP | researchgate.net |

Conformational Analysis and Intermolecular Interactions

Direct computational studies on the parent molecule, 1,2,3-trimethoxybenzene (B147658), provide significant insight. An analysis using NMR dipolar couplings in nematic liquid crystalline solvents explored the conformational probabilities generated by these rotations. rsc.org This study highlighted the severe steric hindrance present in the molecule, which significantly constrains the rotational freedom of the methoxy groups. Two modeling approaches were compared:

Rotational Isomeric State (RIS) Model: This assumes the molecule exists in a small number of discrete, stable conformations.

Continuous Bond Rotation Model: This model allows for a continuous range of rotational angles, with sterically hindered conformers being penalized by a steric energy term.

The study concluded that for the highly sterically hindered 1,2,3-trimethoxybenzene, the continuous bond rotation model provides a more accurate representation of the conformational distribution than the simpler RIS model. rsc.org The presence of three adjacent methoxy groups forces them to adopt a specific, non-planar arrangement to minimize steric repulsion.

The introduction of a nitro group at the 5-position, as in this compound, would further influence these preferences. The electron-withdrawing nature of the nitro group can affect the electronic character of the C-O bonds, potentially altering the rotational barriers. Furthermore, the nitro group itself is subject to rotation around the C-N bond, with studies on nitrobenzene estimating this barrier to be around 4-5 kcal/mol. researchgate.netresearchgate.net The final conformational equilibrium of this compound is therefore a complex interplay of the steric repulsions between the three methoxy groups and the electronic and steric influence of the nitro substituent.

Interactive Data Table: Conformational Analysis Models for Methoxy Group Rotation in 1,2,3-Trimethoxybenzene

| Modeling Approach | Description | Applicability to 1,2,3-Trimethoxybenzene | Reference |

| Rotational Isomeric State (RIS) Model | Assumes the molecule exists in a limited number of discrete, low-energy conformations. | Considered less accurate for this sterically crowded molecule. | rsc.org |

| Continuous Bond Rotation Model | Averages over conformations generated by small, incremental steps in rotational angles, penalizing sterically hindered conformers. | Concluded to be a more reasonable approximation for the correct conformational distribution. | rsc.org |

The arrangement of this compound molecules in the solid state is governed by a variety of non-covalent supramolecular interactions. While a specific crystal structure simulation for this exact compound is not detailed in the available literature, analysis of closely related structures provides a strong basis for predicting its crystal packing behavior.

Computational and experimental studies on other highly substituted nitro- and methoxy-benzenes reveal the key interactions that are likely to be significant:

Weak Hydrogen Bonds: C—H···O interactions are expected to be prevalent. These can occur between the methyl hydrogens of the methoxy groups and the oxygen atoms of the nitro group on a neighboring molecule. Such interactions are observed in the crystal structure of 1,2,3-trimethoxy-4,5,6-trinitrobenzene.

Donor-Acceptor Interactions: The electron-rich trimethoxy-substituted ring can act as a π-donor, while the electron-withdrawing nitro group makes other regions of the molecule electron-deficient, facilitating donor-acceptor or charge-transfer interactions between stacked molecules.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules can contribute significantly to crystal packing, although these may be offset or modified by the bulky substituents.

Simulations of crystal packing would involve exploring the potential energy landscape to find the most stable three-dimensional arrangement of the molecules. These computational methods can predict crystal densities, lattice energies, and the specific geometric arrangement of intermolecular contacts, providing a theoretical model of the supramolecular architecture.

Reaction Pathway Exploration and Transition State Characterization

Computational chemistry provides powerful tools for exploring the mechanisms of chemical reactions, including identifying intermediates, calculating activation energies, and characterizing the geometry of transition states. researchgate.netnih.gov

A specific reaction pathway involving this compound has been investigated experimentally: its reaction with nitric acid in the presence of a nitrous acid catalyst. This study revealed that the reaction is catalyzed by the nitrosonium ion (NO+) and proceeds via an electron-transfer mechanism. Under conditions where reactions with either nitric or nitrous acid alone are negligible, the mixed-acid system shows a limiting kinetic form that is zeroth-order in nitric acid. This indicates that the rate-determining step involves the electron transfer from the aromatic compound to the NO+ catalyst, followed by a rapid subsequent reaction.

The general approach to exploring such a reaction pathway computationally would involve several steps:

Geometry Optimization: The structures of the reactant (this compound), the catalyst (NO+), intermediates (such as a radical cation), and the final product are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state structure connecting the reactant and the intermediate or product on the potential energy surface. Methods like anharmonic downward distortion following (ADDF) can be employed to trace reaction pathways from a minimum energy structure. arxiv.org

Frequency Calculation: Once a potential transition state is located, frequency calculations are performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactant and product minima on the potential energy surface.

Through these methods, a complete energy profile of the reaction can be constructed, providing detailed mechanistic insights into the transformation of this compound. researchgate.netarxiv.org

Biological Activities and Underlying Mechanistic Insights of 1,2,3 Trimethoxy 5 Nitrobenzene

Antimicrobial Activity Investigations

Comprehensive searches of scientific literature and databases have not yielded specific studies on the antimicrobial properties of 1,2,3-Trimethoxy-5-nitrobenzene. While the antimicrobial potential of various nitroaromatic compounds has been documented, this activity is highly dependent on the specific substitution pattern of the benzene (B151609) ring. nih.gov

Antifungal Efficacy

Similarly, the antifungal efficacy of this compound has not been specifically evaluated. Studies on substituted nitrobenzenes have indicated that some derivatives possess fungitoxicity against a range of fungal species. nih.gov A study on a structurally related compound, 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene, demonstrated fungicidal activity against a majority of 132 tested fungal strains, including those resistant to existing antifungal drugs. nih.gov This suggests that the trimethoxyphenyl and nitro functional groups can contribute to antifungal activity, but the specific arrangement in this compound requires direct investigation.

Proposed Mechanisms of Microbial Inhibition

The proposed mechanisms of microbial inhibition for nitroaromatic compounds generally involve the enzymatic reduction of the nitro group within microbial cells. encyclopedia.pub This reduction can lead to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates, which can cause cellular damage by reacting with biomolecules such as DNA. encyclopedia.pub Another proposed mechanism for some nitro compounds is the inhibition of essential enzymes, such as 14α-demethylase in fungi, through electrostatic interactions. encyclopedia.pub However, without experimental data, the mechanism of action for this compound remains purely speculative.

Antineoplastic and Cytotoxic Potential

While nitroaromatic compounds have been a subject of interest as potential anticancer agents, specific studies on the in vitro cytotoxicity of this compound against human malignant cell lines are not available. nih.gov

In Vitro Cytotoxicity against Human Malignant Cell Lines

No data from in vitro cytotoxicity assays for this compound against human cancer cell lines have been published. Studies on nitrobenzene (B124822) itself have shown it can induce cell death in a human hepatocarcinoma cell line (SMMC-7721) at certain concentrations. nih.gov Furthermore, synthetic ortho-nitrobenzyl derivatives have been shown to selectively affect the viability of cancer cells compared to non-tumoral cell lines. nih.gov These findings suggest that the nitrobenzene scaffold can be a component of cytotoxic molecules, but the influence of the 1,2,3-trimethoxy substitution pattern is unknown.

Structure-Activity Relationships (SAR) of Trimethoxy-Nitrobenzene Derivatives for Antitumor Effects

The structure-activity relationships (SAR) for trimethoxy-nitrobenzene derivatives as antitumor agents have not been specifically elucidated for the 1,2,3-trimethoxy-5-nitro substitution pattern. However, the positioning of functional groups such as methoxy (B1213986) and nitro groups on aromatic rings is known to be critical for their anticancer activities. nih.gov The trimethoxyphenyl moiety is a key feature in several potent anticancer agents, including the natural product combretastatin A-4, which is a tubulin polymerization inhibitor. The substitution pattern of the methoxy groups on the phenyl ring significantly influences the cytotoxic and antimigratory activities of various classes of compounds. researchgate.net The presence of a nitro group can also contribute to the cytotoxic potential of a molecule. pensoft.net Further research is required to understand the specific SAR of this compound and its derivatives.

Mechanisms of Cell Growth Inhibition and Apoptosis Induction

The presence of the nitro group on the benzene ring is a key determinant of the potential biological activity of this compound. Nitroaromatic compounds are known to undergo metabolic reduction in biological systems, a process that can lead to the generation of reactive intermediates. This reduction can proceed through a series of steps, forming nitroso, hydroxylamino, and amino derivatives. The hydroxylamino intermediate, in particular, is often implicated in the toxic and cytostatic effects of these compounds.

It is plausible that this compound could inhibit cell growth by inducing apoptosis. The reactive intermediates formed during its metabolism could lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic pathways. For instance, studies on other nitro-containing compounds, such as β-nitrostyrene derivatives, have demonstrated their ability to suppress cell proliferation and induce apoptosis in various cancer cell lines. nih.govnih.gov These effects are often mediated through ROS-induced DNA damage and mitochondrial dysfunction. nih.govnih.gov

| Potential Mechanism | Description | Associated Cellular Events |

| Reductive Metabolism | The nitro group is reduced to reactive intermediates like nitroso and hydroxylamino derivatives. | Increased intracellular reactive oxygen species (ROS). |

| Oxidative Stress | An imbalance between ROS production and antioxidant defenses. | Lipid peroxidation, protein oxidation, DNA damage. |

| Apoptosis Induction | Programmed cell death triggered by cellular damage. | Activation of caspases, mitochondrial membrane depolarization. |

Biochemical and Cellular Level Interactions

The biochemical interactions of this compound are likely to be multifaceted, stemming from the reactivity of its metabolic products.

The metabolic activation of this compound could impact various cellular signaling pathways. Oxidative stress, a likely consequence of its metabolism, is a known modulator of several signaling cascades, including those involving mitogen-activated protein kinases (MAPKs) and NF-κB. These pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. Chronic exposure to benzene, the parent compound of nitrobenzene, has been shown to modulate signal transduction pathways activated by oxidative stress, which are involved in cell proliferation and apoptosis. nih.govresearchgate.net

The metabolism of nitrobenzene derivatives primarily involves two major routes: reduction of the nitro group to form anilines and oxidation to yield nitrophenols. www.gov.uknih.gov These metabolic transformations are critical as they can alter the compound's biological activity and toxicity. The reduction of the nitro group is often carried out by gut microflora and hepatic enzymes. nih.govcdc.gov

Reactive intermediates generated from the reduction of the nitro group are electrophilic and can form covalent adducts with nucleophilic sites on critical biomolecules such as DNA and proteins. Such interactions can lead to genotoxicity and disrupt protein function. For example, the reductive activation of 5-nitroimidazoles has been shown to lead to species that covalently bind to proteins. nih.gov Studies have also demonstrated that four-electron reduction is required for the maximal covalent binding of these compounds to DNA, implicating the involvement of a hydroxylamine intermediate in this binding. nih.gov

| Biomolecule | Potential Interaction | Potential Consequence |

| DNA | Covalent adduct formation with DNA bases. | Genotoxicity, mutations, potential for carcinogenesis. |

| Proteins | Covalent modification of amino acid residues (e.g., cysteine). | Altered protein structure and function, enzyme inhibition. |

The interaction of this compound or its metabolites with proteins could lead to the modulation of enzymatic activities. The covalent modification of enzyme active sites or allosteric regulatory sites can lead to either inhibition or, less commonly, activation of the enzyme. The specific enzymes targeted would depend on the reactivity and distribution of the active metabolites.

Alterations in cellular signaling pathways and direct interactions with DNA or transcription factors can lead to changes in gene expression. For instance, the activation of stress-response pathways like the NF-κB pathway can lead to the transcription of genes involved in inflammation, cell survival, and proliferation. Furthermore, DNA adducts could interfere with the process of transcription, leading to a downregulation of gene expression. The term "gene expression modulation" refers to a change in the expression of a gene or the level of RNA molecules encoding for proteins. google.com

Toxicological Considerations of Nitrobenzene Derivatives

Nitrobenzene and its derivatives are recognized for their toxicity, with the primary effect being methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. www.gov.uk This toxicity is a direct result of the reductive metabolism of the nitro group. cdc.gov The intermediates formed, particularly nitrosobenzene (B162901) and phenylhydroxylamine, are potent oxidizing agents that can convert hemoglobin to methemoglobin. cdc.gov

The toxicity of nitrobenzene compounds is influenced by the pattern of substitution on the benzene ring. acs.org These substitutions can affect the compound's hydrophobicity, which influences its transport to the site of action, and its electrophilicity, which is important for its reactivity. acs.org Chronic exposure to nitrobenzene has been associated with effects on the spleen, liver, and central nervous system. www.gov.uk Furthermore, the International Agency for Research on Cancer (IARC) has classified nitrobenzene as possibly carcinogenic to humans (Group 2B). www.gov.uk

The metabolism of nitroaromatic compounds can occur through two main pathways: reduction of the nitro group to an aniline (B41778) derivative or replacement of the nitro group with glutathione. nih.gov The reduction pathway appears to be the more toxicologically significant route, leading to the formation of reactive intermediates responsible for the adverse effects. cdc.gov

Formation of Reactive Species and Cellular Damage

The biological activities of this compound are intrinsically linked to its metabolic activation, a process that is characteristic of many nitroaromatic compounds. The presence of the nitro group makes the benzene ring electron-deficient and susceptible to reductive metabolism. This reduction is a key step in the formation of reactive species that can lead to cellular damage. While direct studies on this compound are limited, the general mechanisms of nitroaromatic toxicity provide a strong framework for understanding its potential effects.

The primary pathway for the activation of nitroaromatic compounds involves the reduction of the nitro group (-NO₂) to a nitroso (-NO), a hydroxylamino (-NHOH), and ultimately an amino (-NH₂) group. This reductive metabolism can be carried out by various enzymes, including cytochrome P450 reductases and other flavoprotein-containing enzymes present in mammalian tissues, as well as by intestinal microflora. nih.govwww.gov.uk During this process, several highly reactive intermediates are formed.

One of the key reactive species is the nitro anion radical, formed by a one-electron reduction of the parent nitroaromatic compound. nih.gov In the presence of oxygen, this radical can undergo redox cycling, transferring its electron to molecular oxygen to generate a superoxide anion radical (O₂⁻) and regenerating the parent nitro compound. This process can lead to a futile cycle of reduction and reoxidation, resulting in the continuous production of reactive oxygen species (ROS). nih.gov The accumulation of ROS, such as superoxide, hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), can overwhelm the cell's antioxidant defenses, leading to oxidative stress. nih.gov Oxidative stress is a major contributor to cellular damage, affecting lipids, proteins, and DNA.

Furthermore, the nitroso and hydroxylamine intermediates are themselves highly reactive electrophiles. www.gov.uk These intermediates can covalently bind to cellular macromolecules, including proteins and DNA, leading to adduct formation. epa.gov The binding of these reactive metabolites to critical cellular targets can disrupt their normal function, leading to cytotoxicity and genotoxicity. For instance, the binding to proteins can inhibit enzyme activity and disrupt cellular signaling pathways. DNA adduct formation can lead to mutations and chromosomal aberrations, which are initial steps in carcinogenesis. nih.gov

The cellular damage resulting from the formation of these reactive species can manifest in various ways. Lipid peroxidation, initiated by ROS, can damage cell membranes, leading to increased permeability and loss of cellular integrity. nih.gov Oxidative damage to proteins can result in their misfolding and aggregation, while damage to DNA can trigger apoptosis or programmed cell death. epa.gov In the context of nitroaromatic compounds, effects such as methemoglobinemia have been observed, which results from the oxidation of hemoglobin in red blood cells by the reactive metabolites. www.gov.uk

In Silico Toxicity Prediction Studies

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, have become valuable tools for predicting the toxicity of chemicals, including nitroaromatic compounds. nih.govnih.gov These computational models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. nih.govnih.gov For a compound like this compound, where specific toxicological data may be scarce, in silico predictions can provide initial estimates of its potential hazards.

Various QSAR studies have been conducted on nitroaromatic compounds, aiming to predict endpoints such as cytotoxicity, mutagenicity, and carcinogenicity. mdpi.comnih.gov These models typically use a range of molecular descriptors that quantify different aspects of the chemical structure, such as electronic properties, hydrophobicity, and steric features. mdpi.comnih.gov

Several key descriptors have been identified as being important for predicting the toxicity of nitroaromatic compounds:

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This quantum chemical descriptor is often correlated with the ease of reduction of the nitro group. A lower ELUMO value indicates that the compound is more readily reduced, which can lead to the formation of reactive metabolites and higher toxicity. mdpi.com

Octanol-Water Partition Coefficient (logP): This descriptor reflects the hydrophobicity of a compound. Higher hydrophobicity can facilitate the transport of the compound across cell membranes, increasing its intracellular concentration and potential for toxic effects. mdpi.com

Molecular Weight and Shape Descriptors: These parameters can influence the binding of the compound to target enzymes and receptors.

Recent advancements in in silico toxicology have led to the development of more sophisticated models, including those based on machine learning algorithms like Support Vector Machines (SVM) and ensemble methods. nih.govnih.gov These approaches can capture complex, non-linear relationships between chemical structure and toxicity, often leading to more accurate predictions. nih.govnih.gov For instance, ensemble models that combine the predictions of multiple individual QSAR models have shown improved performance in predicting the in vivo toxicity (LD₅₀) of a large dataset of nitroaromatic compounds. nih.govnih.gov

The table below summarizes the performance of a representative ensemble QSAR model for predicting the toxicity of nitroaromatic compounds. nih.govnih.gov

| Model Parameter | Training Set | Validation Set | External Test Set |

| Coefficient of Determination (R²) | 0.88 | 0.95 | 0.92 |

This table illustrates the high predictive power of the ensemble model, with R² values indicating a strong correlation between the predicted and experimental toxicity values.

Several freely accessible and commercial software tools incorporate QSAR models for toxicity prediction. nih.gov These platforms, such as the OECD QSAR Toolbox, VEGA, and TOPKAT, contain pre-built models for various toxicological endpoints and can be used to estimate the toxicity of new or untested chemicals like this compound. nih.gov These tools often provide an "applicability domain" assessment, which indicates the reliability of the prediction based on the similarity of the query compound to the chemicals used to build the model.

While in silico models are powerful tools for initial hazard assessment, it is crucial to interpret their predictions with caution. The accuracy of the predictions depends on the quality and diversity of the underlying data used to build the model. For a specific compound like this compound, the presence of three methoxy groups may place it at the edge of the applicability domain of some existing models for nitroaromatics, potentially affecting the reliability of the prediction. Therefore, in silico predictions should ideally be supported by in vitro or in vivo experimental data for a comprehensive risk assessment.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Organic Synthesis

1,2,3-Trimethoxy-5-nitrobenzene serves as a crucial building block in the synthesis of more complex molecules. The presence of both electron-donating methoxy (B1213986) groups and an electron-withdrawing nitro group on the aromatic ring creates a unique electronic environment that allows for selective chemical modifications.

The nitro group can be readily reduced to an amino group, opening up pathways for the introduction of various functional groups through diazotization and subsequent reactions. This transformation is fundamental in the synthesis of a wide array of aromatic compounds. For instance, the reduction of the nitro group in 1,2,4-trimethoxy-5-nitrobenzene, a related isomer, yields 2,4,5-trimethoxyphenylamine, a valuable intermediate in further synthetic processes. Similarly, the catalytic hydrogenation of nitroaromatics is a standard industrial method for producing aromatic amines, which are precursors to numerous dyes, polymers, and other fine chemicals. nih.govwikipedia.org

Furthermore, the methoxy groups can be cleaved to yield hydroxyl groups, leading to the formation of substituted catechols or pyrogallols, which are important structural motifs in many natural products and pharmaceuticals. The strategic positioning of the substituents on the benzene (B151609) ring allows for regioselective reactions, making it a valuable tool for synthetic chemists aiming to construct complex molecular architectures with a high degree of control. The historical context of nitration of methoxybenzene derivatives has provided significant insights into electrophilic aromatic substitution and the directing effects of substituent groups.

Significance as a Pharmaceutical Precursor and Intermediate

Nitroaromatic compounds, in general, are widely utilized as starting materials or intermediates in the synthesis of active pharmaceutical ingredients (APIs). rsc.orgresearchgate.net The versatile reactivity of this compound makes it a significant precursor in the pharmaceutical industry. nih.gov

A notable application is in the synthesis of trimethoprim, an antibacterial drug. biomedpharmajournal.org While the direct synthesis from this compound is not the primary route, the structurally related 3,4,5-trimethoxybenzaldehyde (B134019) is a key starting material. google.comresearchgate.net The synthesis of this aldehyde often involves transformations of compounds derived from gallic acid (3,4,5-trihydroxybenzoic acid), which shares the 1,2,3-tri-oxygenated substitution pattern. globalresearchonline.netnih.gov The conversion of this compound to a corresponding amine and subsequent modifications could offer an alternative pathway to such precursors.

Moreover, gallic acid and its derivatives, which are structurally analogous to the hydroxylated form of this compound, have been investigated for various pharmacological activities, including as inhibitors of histamine (B1213489) and pro-inflammatory cytokines. nih.gov The trimethoxy substitution pattern is a key feature in many biologically active molecules. For example, derivatives of trimethoxybenzoic acid have been studied as potential efflux pump inhibitors in bacteria. nih.gov

Utilization in Catalytic Processes as a Substrate

The reduction of the nitro group in nitroaromatic compounds is a significant area of research in catalysis. This compound can serve as a model substrate in the development and evaluation of new catalytic systems for nitroarene reduction. researchgate.net The reaction of this compound with nitric acid in the presence of a catalyst has been studied to understand electron-transfer mechanisms. rsc.org

Various catalysts, including those based on noble metals like palladium and platinum, as well as more cost-effective non-noble metal catalysts such as copper-based systems, have been developed for the efficient reduction of nitroaromatics to their corresponding anilines. mdpi.comchemrxiv.org The reaction typically proceeds via intermediates like nitrosobenzene (B162901) and phenylhydroxylamine. nih.gov The electronic properties of the substituents on the aromatic ring can influence the rate and selectivity of the reduction. The three electron-donating methoxy groups in this compound can affect the electron density at the nitro group, thereby influencing its reactivity in catalytic reduction processes.

The development of highly efficient and selective catalysts for this transformation is crucial for the green synthesis of anilines, which are important industrial chemicals. researchgate.net Studies on the catalytic reduction of various nitrobenzene (B124822) derivatives contribute to the fundamental understanding of catalyst performance and reaction mechanisms. researchgate.net

Exploration in the Development of Functional Materials and Polymers (based on related compounds)

Nitro-containing compounds are important building blocks for a variety of functional materials and polymers. researchgate.net While direct applications of this compound in this area are not extensively documented, the chemistry of related nitroaromatic compounds suggests its potential. Nitroaromatics are precursors to a wide range of products including pigments, dyes, and polymers. nih.gov

The transformation of the nitro group into an amino group provides a reactive handle for polymerization reactions. For example, aromatic diamines, which can be synthesized from dinitroaromatic compounds, are key monomers in the production of high-performance polymers like aramids and polyimides. The unique substitution pattern of this compound could lead to polymers with specific properties. The methoxy groups could enhance solubility or influence the material's optical or electronic properties.

Furthermore, the field of functional materials derived from nitro compounds is expanding, with applications in areas like nonlinear optics and as components in energetic materials. wikipedia.orgresearchgate.net The exploration of derivatives of this compound could lead to the discovery of new materials with tailored functionalities.

Derivatization Agent in Advanced Analytical Chemistry for Specific Analyte Quantitation

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis, often by enhancing its detectability. mdpi.com While this compound itself is not a common derivatizing agent, the chemistry of nitroaromatic compounds is relevant to this field.

The reduction of a nitroaromatic compound to an aromatic amine is a key step in a derivatization strategy for the trace analysis of these compounds by liquid chromatography-mass spectrometry (LC-MS). rsc.orgresearchgate.net Neutral nitroaromatic compounds often have poor ionization efficiency in MS. By reducing the nitro group to a more basic and readily ionizable amine, the sensitivity of the analysis can be significantly improved. researchgate.net

Conversely, reagents containing nitro groups can be used to derivatize other classes of compounds. For example, 4-nitrobenzyl bromide has been used to label carboxylic acids in triterpenoids for enhanced detection by HPLC-UV. nih.gov This is because the nitro group acts as a chromophore, increasing the UV absorbance of the derivative. libretexts.org

For the analysis of aliphatic amines, which often lack a chromophore, derivatization with reagents that introduce a UV-absorbing or fluorescent tag is a common practice. thermofisher.comsigmaaldrich.com While this compound is not directly used for this purpose, the principles of using aromatic nitro compounds to enhance analytical detection are well-established. nih.govresearchgate.net

Future Research Directions and Prospective Investigations for 1,2,3 Trimethoxy 5 Nitrobenzene